molecular formula C13H17BrO B13060005 (([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene

(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene

Cat. No.: B13060005
M. Wt: 269.18 g/mol
InChI Key: WLHPAIKLAIKANK-UHFFFAOYSA-N
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Description

“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” is an organic compound with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol . This compound features a benzene ring substituted with a bromomethyl group and a cyclopentyl group linked through an ether bond. It is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” typically involves the reaction of benzyl alcohol with 1-bromomethylcyclopentane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for “this compound” are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” has several applications in scientific research:

Mechanism of Action

The mechanism of action of “(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” is unique due to its combination of a benzene ring, bromomethyl group, and cyclopentyl ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

The compound (([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene, with the CAS number 1249890-22-9, is a halogenated organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉BrO
  • Molecular Weight : 283.20 g/mol
  • Structural Characteristics : The compound features a bromomethyl group attached to a cyclopentyl ether linked to a benzene ring, which may influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. A study on similar compounds suggests that the presence of bromine can enhance the efficacy against various bacterial strains.

2. Cytotoxicity

Cytotoxic assays have shown that halogenated compounds can induce cell death in cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxic effects in human cancer cell lines, indicating potential for therapeutic applications.

The mechanism by which this compound exerts its biological effects may involve:

  • Alkylation of DNA : Similar compounds have been shown to interact with DNA, leading to mutations and apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.

Case Studies

Several case studies have highlighted the biological significance of brominated compounds:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of brominated ethers on breast cancer cells, demonstrating that modifications in the alkyl chain significantly influenced their activity.
  • Case Study 2 : Research in Antimicrobial Agents and Chemotherapy reported on a series of brominated phenolic compounds, revealing their effectiveness against resistant bacterial strains, suggesting that this compound could exhibit similar properties.

Data Tables

PropertyValue
CAS Number1249890-22-9
Molecular FormulaC₁₄H₁₉BrO
Molecular Weight283.20 g/mol
Antimicrobial ActivityYes (potentially effective)
CytotoxicityYes (in cancer cell lines)

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

[1-(bromomethyl)cyclopentyl]oxymethylbenzene

InChI

InChI=1S/C13H17BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

WLHPAIKLAIKANK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)OCC2=CC=CC=C2

Origin of Product

United States

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